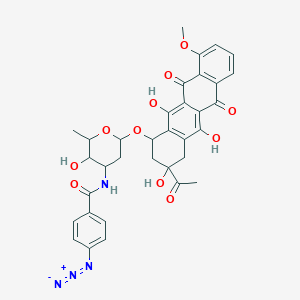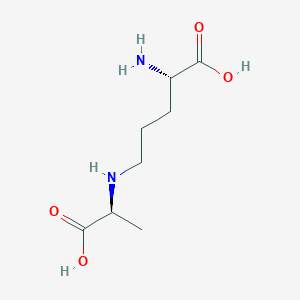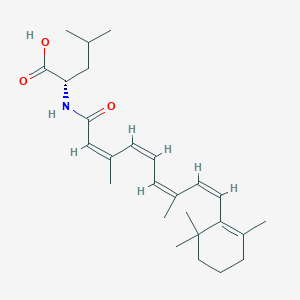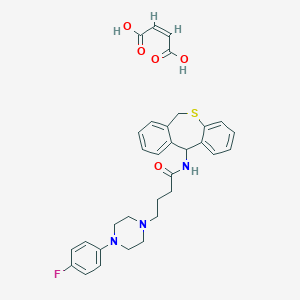
N-(p-Azidobenzoyl)daunorubicin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(p-Azidobenzoyl)daunorubicin, commonly referred to as AD-32, is a derivative of the anti-cancer drug daunorubicin. It is a photosensitive compound that can be activated by light to release reactive oxygen species, which can cause damage to cancer cells. AD-32 has shown promising results in preclinical studies as a potential treatment for various types of cancer.
Mécanisme D'action
AD-32's mechanism of action involves the generation of reactive oxygen species upon exposure to light. These reactive oxygen species can cause damage to cancer cells, leading to cell death. AD-32 has also been shown to inhibit topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
AD-32 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to decrease the expression of proteins involved in cell cycle progression and increase the expression of proteins involved in DNA damage response.
Avantages Et Limitations Des Expériences En Laboratoire
AD-32's photosensitivity allows for targeted delivery of the compound to cancer cells using light. This can minimize damage to healthy cells and tissues. However, the use of light to activate AD-32 can also be a limitation, as it may not be feasible in certain types of cancer or in certain parts of the body.
Orientations Futures
Future research on AD-32 could focus on optimizing its delivery to cancer cells, improving its efficacy, and exploring its potential in combination with other cancer treatments. Additionally, further studies are needed to determine the safety and feasibility of using light to activate AD-32 in clinical settings.
Méthodes De Synthèse
AD-32 can be synthesized by reacting daunorubicin with p-azidobenzoyl chloride in the presence of a base. The reaction yields a mixture of AD-32 and its isomer, which can be separated by chromatography.
Applications De Recherche Scientifique
AD-32 has been studied extensively for its potential as a cancer treatment. In vitro studies have shown that AD-32 is effective against a variety of cancer cell lines, including breast, lung, and prostate cancer. AD-32 has also been shown to be effective in vivo in mouse models of breast cancer and melanoma.
Propriétés
Numéro CAS |
103597-53-1 |
|---|---|
Nom du produit |
N-(p-Azidobenzoyl)daunorubicin |
Formule moléculaire |
C10H5Cl2NO2 |
Poids moléculaire |
672.6 g/mol |
Nom IUPAC |
N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-4-azidobenzamide |
InChI |
InChI=1S/C34H32N4O11/c1-14-28(40)20(36-33(45)16-7-9-17(10-8-16)37-38-35)11-23(48-14)49-22-13-34(46,15(2)39)12-19-25(22)32(44)27-26(30(19)42)29(41)18-5-4-6-21(47-3)24(18)31(27)43/h4-10,14,20,22-23,28,40,42,44,46H,11-13H2,1-3H3,(H,36,45) |
Clé InChI |
DVFIKDMREBKLPZ-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C6=CC=C(C=C6)N=[N+]=[N-])O |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C6=CC=C(C=C6)N=[N+]=[N-])O |
Synonymes |
N-(p-azidobenzoyl)daunorubicin NSC 372108 NSC-372108 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-[(E,3R,4R,5R,9R,10S,11S)-10-hydroxy-11-[(1S,3S,4R,5S,7R,8R,12E,14E,17S,19R)-17-hydroxy-4-(hydroxymethyl)-3,5,7-trimethoxy-8,14-dimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B216857.png)




